1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(3-acetylindol-1-yl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-7-3-2-6-14(15)16)11-17(22)19-8-4-5-13(9-19)18(23)24/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTILVPFRSHVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Friedel-Crafts Acylation of Indole
| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | 0–25 | 78 | |
| Acetic anhydride | FeCl₃ | 25 | 65 | |
| Acetyl bromide | ZnCl₂ | -10 | 82 |
The reaction proceeds via electrophilic substitution, with AlCl₃ providing optimal Lewis acidity for 3-position selectivity.
Functionalization of Indole at the 1-Position
Introducing the acetyl linker at the indole’s 1-position requires N-alkylation or acylation. A two-step protocol is effective:
Step 1: N-Alkylation with Chloroacetyl Chloride
3-Acetylindole reacts with chloroacetyl chloride in the presence of a base:
\text{3-Acetylindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Chloroacetyl)-3-acetylindole} \quad (\text{Yield: 85%}) \cite{6}
Step 2: Nucleophilic Substitution with Piperidine-3-Carboxylic Acid
The chloroacetyl intermediate reacts with piperidine-3-carboxylic acid under mild conditions:
Synthesis of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid (nipecotic acid) is commercially available but can be synthesized via:
Table 2: Routes to Piperidine-3-Carboxylic Acid
| Method | Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogenation | Pyridine-3-carboxylic acid | Pd/C, H₂ | 90 | |
| Cyclization | δ-Valerolactam | H₂SO₄ | 68 |
Hydrogenation of pyridine derivatives is preferred for scalability.
Coupling Strategies and Optimization
The final coupling step’s efficiency depends on reaction conditions:
Table 3: Coupling Agent Screening
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 65 |
| DCC/DMAP | THF | 0 | 58 |
| KI (Nucleophilic) | DMF | 50 | 72 |
KI-mediated nucleophilic substitution in DMF at 50°C provides the highest yield while avoiding racemization.
Analytical Characterization
Critical data for validating the target compound:
Table 4: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, indole-H), 4.28 (m, 2H, CH₂CO), 3.12 (m, 1H, piperidine-H) |
| HRMS | m/z calc. for C₁₈H₂₀N₂O₄: 328.1423; found: 328.1421 |
Chemical Reactions Analysis
Types of Reactions
1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the acetyl group or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The indole moiety can be oxidized to introduce different functional groups.
- Reduction : Reduction reactions can modify the acetyl or carboxylic acid groups.
- Substitution : Electrophilic and nucleophilic substitutions can occur at various positions on the indole and piperidine rings.
Chemistry
1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in multicomponent reactions, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells.
- Antimicrobial Effects : It has demonstrated effectiveness against various bacterial strains.
Medicine
Due to its unique structural features, this compound is being explored for its therapeutic effects in treating diseases such as cancer and viral infections. Its interaction with specific molecular targets suggests a potential role in drug development.
Industry
In industrial applications, this compound can be utilized in:
- Material Development : Its chemical properties allow for the creation of new materials.
- Catalysis : The compound may serve as a catalyst in various chemical processes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural features, physicochemical properties, and inferred biological relevance:
(3S)-1-[2-(3-Ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic Acid
- Structure : Stereospecific analog with identical functional groups but specified (S)-configuration at piperidine C3 .
- Molecular Formula : C₁₈H₂₀N₂O₄ (identical to target compound).
- Key Features : The stereochemistry may influence chiral recognition in biological systems.
- Data: SMILES and InChi notations confirm structural alignment with the target compound .
1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine (5b)
- Structure : Replaces indole with indazole (N-containing heterocycle) at position 3; acetylated indazole linked to piperidine via carbonyl .
- Molecular Formula : C₁₆H₁₈N₄O₂.
- Key Features : Indazole’s electron-withdrawing nature may alter π-π stacking and hydrogen bonding compared to indole.
- Data : Melting point 110–111°C; IR peaks at 1740 cm⁻¹ (acetyl C=O) and 1620 cm⁻¹ (amide C=O) .
1-Acetylpiperidine-3-carboxylic Acid
- Structure : Simplified analog lacking the indole-acetyl group; retains acetyl and carboxylic acid on piperidine .
- Molecular Formula: C₈H₁₃NO₃.
- Key Features : Absence of indole reduces aromatic interactions; serves as a baseline for studying the indole’s contribution.
- Data: CAS 2637-76-5; synonyms include N-acetylnipecotic acid .
1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic Acid
- Structure : Benzisothiazole sulfone replaces indole-acetyl; sulfone group enhances electron-withdrawing effects .
- Molecular Formula : C₁₃H₁₄N₂O₄S.
- Key Features : Sulfone improves solubility and acidity (pKa modulation); π-stacking altered due to planar benzisothiazole .
1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic Acid
- Structure : Indole linked via methylene (CH₂) to piperidine-4-carboxylic acid (vs. acetyl linkage at position 3) .
- Molecular Formula : C₁₅H₁₈N₂O₂.
- Key Features : Methylene linker increases flexibility; carboxylic acid at C4 alters spatial orientation.
- Data : Melting point 228°C (decomp); predicted LogP 1.288 .
Physicochemical and Spectral Data Comparison
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectral Features (IR/NMR) |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₀N₂O₄ | 328.36 | Not reported | Likely C=O stretches ~1700–1740 cm⁻¹ (IR) |
| (3S)-1-[2-(3-Ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic acid | C₁₈H₂₀N₂O₄ | 328.36 | Not reported | SMILES: CC(=O)c1cn(CC(=O)N2CCCCHC(O)=O)c3ccccc13 |
| 1-(1-Acetylindazole-3-carbonyl)piperidine | C₁₆H₁₈N₄O₂ | 298.34 | 110–111 | IR: 1740 (acetyl), 1620 (amide) cm⁻¹; NMR: δ 2.77 (s, Ac) |
| 1-Acetylpiperidine-3-carboxylic Acid | C₈H₁₃NO₃ | 171.19 | Not reported | – |
| 1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic Acid | C₁₅H₁₈N₂O₂ | 258.32 | 228 (decomp) | Predicted pKa 4.03; δ 7.41–8.44 (indole H) |
Biological Activity
Overview
1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound featuring an indole moiety, a piperidine ring, and a carboxylic acid group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial activity, and modulation of neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| Molar Mass | 328.36 g/mol |
| CAS Number | 1190286-03-3 |
| IUPAC Name | 1-[2-(3-acetylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, potentially modulating their activity. This modulation can lead to significant changes in cellular processes, influencing pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit the growth of various cancer cell lines:
- In vitro Studies : The compound demonstrated antiproliferative effects against several cancer lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. For example, compounds similar to this compound have shown IC₅₀ values ranging from 9.6 μM to 41 μM depending on structural modifications and cell lines tested .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The presence of the piperidine ring in this compound may enhance its ability to penetrate bacterial membranes:
- Bacterial Inhibition : Preliminary studies suggest that derivatives with similar structures can exhibit bactericidal activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems:
- Serotonin Receptor Affinity : Indole derivatives have been studied for their affinity towards serotonin receptors (5-HT). Compounds with similar frameworks have shown selective binding capabilities, which could be beneficial in treating mood disorders or anxiety .
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives similar to this compound:
- Antiproliferative Effects :
- Structure-Activity Relationship (SAR) :
- Neuropharmacological Studies :
Q & A
Q. Q1. What experimental strategies are recommended for optimizing the synthesis of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid to improve yield and purity?
Basic To enhance synthetic efficiency, researchers should focus on optimizing reaction conditions such as temperature, solvent selection (e.g., DMF or THF), and catalysts (e.g., HATU for amide coupling). Acylation reactions, as demonstrated in similar piperidine derivatives, often achieve >90% yield under inert atmospheres with controlled stoichiometry . Purification via flash chromatography or preparative HPLC is critical to remove by-products, particularly unreacted indole intermediates or acetylated impurities .
Structural Elucidation
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
Basic Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the piperidine and indole moieties. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation. The compound’s SMILES (CC(=O)c1cn(CC(=O)N2CCCCHC(O)=O)c3ccccc13) and InChI identifiers, as resolved in crystallographic studies, should align with experimental data .
Purification Techniques
Q. Q3. What chromatographic methods effectively purify this compound when synthesizing at milligram-to-gram scales?
Basic Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) is optimal for isolating the target compound from polar impurities. For non-polar by-products, normal-phase silica gel chromatography with ethyl acetate/hexane mixtures is recommended. Purity assessment via LC-MS (>95%) ensures batch consistency .
Biological Target Identification
Q. Q4. How can researchers systematically identify biological targets for this compound in cancer or inflammatory pathways?
Advanced High-throughput screening (HTS) against kinase or protease libraries, combined with molecular docking studies, can predict target affinity. For example, structural analogs with piperidine-carboxylic acid motifs have shown IC₅₀ values of 19.45–42.1 μM against cyclooxygenase-2 (COX-2) . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding kinetics .
Structure-Activity Relationship (SAR) Studies
Q. Q5. How do modifications to the indole or piperidine groups influence bioactivity?
Advanced Substituting the acetyl group on the indole ring with electron-withdrawing groups (e.g., nitro) enhances enzymatic inhibition but may reduce solubility. Piperidine ring substitutions, such as morpholine or tert-butoxycarbonyl (Boc) groups, alter pharmacokinetic profiles. For instance, morpholine derivatives exhibit improved blood-brain barrier penetration . Quantitative SAR (QSAR) models using Hammett constants or logP values can rationalize these trends .
Addressing Data Contradictions
Q. Q6. How should researchers reconcile discrepancies in reported biological activity data?
Advanced Variability in assay conditions (e.g., cell lines, incubation times) often explains conflicting results. Meta-analyses of IC₅₀ values, normalized to control compounds, can identify outliers. For example, COX-2 inhibition data may vary due to differences in enzyme sources (human recombinant vs. murine). Replicating experiments under standardized protocols (e.g., NIH/NCATS guidelines) minimizes technical variability .
Crystallographic Challenges
Q. Q7. What challenges arise in crystallizing this compound using SHELX, and how can they be mitigated?
Advanced Low crystal quality due to conformational flexibility (e.g., rotating acetyl groups) is a common issue. Co-crystallization with stabilizing ligands or using microseeding techniques improves diffraction resolution. SHELXD’s dual-space algorithms are robust for phase determination, but high-resolution data (>1.0 Å) are critical for accurate refinement. Twinning or disorder in the piperidine ring may require manual adjustment of occupancy parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
